molecular formula C16H12O5 B1164259 6-Methylgenistein CAS No. 97575-49-0

6-Methylgenistein

Cat. No. B1164259
CAS RN: 97575-49-0
M. Wt: 284.26
InChI Key:
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Description

6-Methylgenistein is a natural compound isolated from the roots of Sophora dunnii . It is a flavonoid with the molecular formula C16H12O5 and a molecular weight of 284.26 . The IUPAC name for 6-Methylgenistein is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methylchromen-4-one .

Scientific Research Applications

  • Antioxidant Properties : 6-Hydroxygenistein, a derivative of genistein, has been synthesized and characterized, showing significant antiradical activity. This suggests potential use as an antioxidant agent (Shao et al., 2020).

  • Epigenetic Alterations : Genistein affects DNA methylation, which is crucial in gene transcription regulation. It's implicated in the progression of diseases like estrogen-dependent cancers and cardiovascular diseases. This indicates a potential role in cancer prevention and treatment through epigenetic modulation (Day et al., 2002).

  • Cancer Chemoprevention : Genistein has been shown to reactivate methylation-silenced genes in cancer cells, potentially contributing to chemopreventive activity in dietary isoflavones. This reactivation partly occurs through direct inhibition of DNA methyltransferase (Fang et al., 2005).

  • Role in Cancer Development : Genistein's effects on tumorigenesis are linked to epigenetic regulations. It modulates chromatin configuration and DNA methylation, activating tumor suppressor genes and affecting cancer cell survival (Zhang & Chen, 2011).

  • Transgenerational Epigenetic Effects : Dietary genistein has demonstrated transgenerational effects that alter phenotypes, such as decreased adipose deposition and cancer chemoprevention, by permanently altering the epigenome (Dolinoy et al., 2006).

Safety and Hazards

Based on the available information, 6-Methylgenistein is not classified as a hazardous substance .

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-8-12(18)6-13-14(15(8)19)16(20)11(7-21-13)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFIBLHIYGLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylgenistein

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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